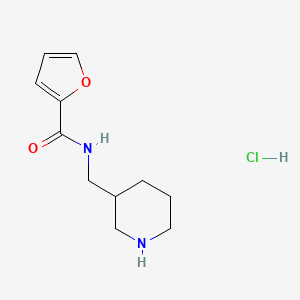
N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride
Descripción general
Descripción
“N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride” is a chemical compound used in scientific research . It has a molecular weight of 244.72 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2.ClH/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2,(H,13,14);1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder and it is stored at room temperature . The compound’s molecular formula is C11H17ClN2O2 .Aplicaciones Científicas De Investigación
Urotensin-II Receptor Antagonism
N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride has been studied for its potential as a urotensin-II receptor antagonist. The synthesis and biological evaluation of a series of 5-arylfuran-2-carboxamide derivatives, including compounds with a piperidinyl group, revealed potent antagonistic effects on the urotensin-II receptor. These substances displayed high metabolic stability, low cytotoxicity, and an acceptable pharmacokinetic profile, suggesting their potential in treating conditions related to the urotensin-II receptor (Lim et al., 2019).
Neuroinflammation Imaging
This compound has also been utilized in neuroinflammation imaging. A PET radiotracer specific for the CSF1R, a microglia-specific marker, was developed using a derivative of this compound. This tracer can noninvasively image reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders, including Alzheimer’s and Parkinson’s disease, providing valuable insights for therapeutic development (Horti et al., 2019).
Chemical Synthesis and Characterization
This compound has been a subject of study in the field of chemical synthesis and structural characterization. For instance, research focused on the development of scalable and facile synthetic processes for related compounds, examining their structural and chelating properties. This research contributes to the understanding of the compound’s chemical behavior and potential applications in various fields (Wei et al., 2016).
Antagonist and Receptor Interaction Studies
The compound's derivatives have been examined for their interactions with various receptors, such as cannabinoid receptors. Studies have investigated the molecular interactions and structure-activity relationships of these derivatives as antagonists, contributing to the understanding of their potential pharmacological applications (Shim et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNUQXHQGUYOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434787.png)
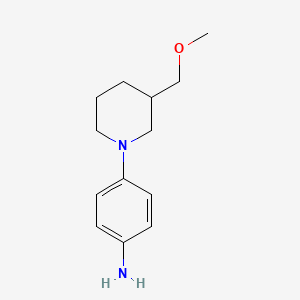
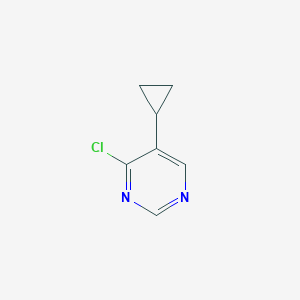

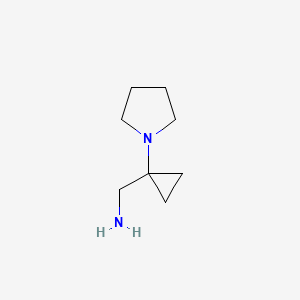


![(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1434801.png)

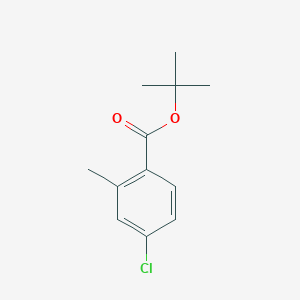
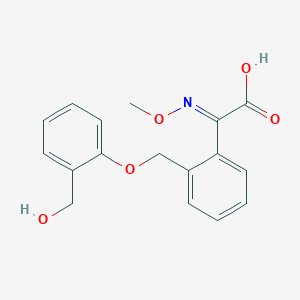

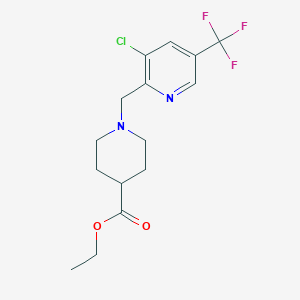
![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)
